Sodium tris(4-nitrophenyl)methanide

Description

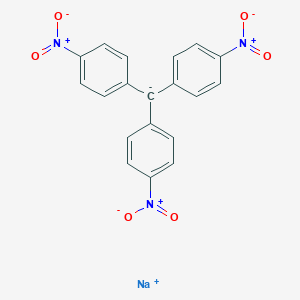

Sodium tris(4-nitrophenyl)methanide is an organometallic compound featuring a central carbon atom bonded to three 4-nitrophenyl groups, forming a methanide anion (C(4-NO₂C₆H₄)₃⁻) paired with a sodium cation. The 4-nitrophenyl substituents are electron-withdrawing, imparting significant electronic polarization to the molecule. Potential applications include catalysis, coordination chemistry, and materials science, though further research is needed to confirm these uses.

Properties

CAS No. |

62122-52-5 |

|---|---|

Molecular Formula |

C19H12N3NaO6 |

Molecular Weight |

401.3 g/mol |

InChI |

InChI=1S/C19H12N3O6.Na/c23-20(24)16-7-1-13(2-8-16)19(14-3-9-17(10-4-14)21(25)26)15-5-11-18(12-6-15)22(27)28;/h1-12H;/q-1;+1 |

InChI Key |

FXVCYSXPXRCJCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[C-](C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium tris(4-nitrophenyl)methanide typically involves the reaction of tris(4-nitrophenyl)methane with a strong base such as sodium hydride. The reaction proceeds under anhydrous conditions to prevent hydrolysis and ensure the formation of the desired product. The general reaction can be represented as follows:

Tris(4-nitrophenyl)methane+NaH→Sodium tris(4-nitrophenyl)methanide+H2

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium tris(4-nitrophenyl)methanide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as sodium borohydride or lithium aluminium hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Substitution Reagents: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products Formed

Reduction: Tris(4-aminophenyl)methane

Substitution: Various substituted derivatives depending on the reagents used

Oxidation: Oxidized derivatives with altered functional groups

Scientific Research Applications

Sodium tris(4-nitrophenyl)methanide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium tris(4-nitrophenyl)methanide involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the aromatic rings can engage in π-π interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Structural and Electronic Differences

a. Tris(4-methylbenzoyl)methanide (mtbm) Coordination Polymers

The mtbm ligand in {[Ln(Rb)(mtbm)₄]₂}ₙ polymers (Ln = Eu³⁺, Nd³⁺) shares a tris-aryl methanide backbone but substitutes 4-methylbenzoyl groups instead of 4-nitrophenyl groups . Key differences include:

- Electronic Effects: The nitro group (NO₂) is strongly electron-withdrawing, whereas methylbenzoyl (C₆H₄COCH₃) is mildly electron-donating. This drastically alters the ligand’s ability to stabilize metal centers and modulate photophysical properties.

- Coordination Geometry : mtbm forms stable coordination polymers with lanthanides, whereas Sodium tris(4-nitrophenyl)methanide’s nitro groups may hinder polymerization due to steric and electronic factors.

b. β-Diketonate Complexes Traditional β-diketonates (e.g., acetylacetonate) lack the tris-aryl structure of this compound.

Photophysical Properties

The mtbm-Eu³⁺/Nd³⁺ polymers exhibit long luminescent lifetimes (τ = 0.45 ms for Nd³⁺) and high quantum yields (Φ = 4.5%), attributed to the mtbm ligand’s efficient energy transfer . In contrast, this compound’s nitro groups are expected to quench luminescence via vibronic coupling or electron-deficient π-systems, making it less suitable for photonic applications.

Biochemical Relevance

Data Table: Comparative Analysis of Tris-Aryl Methanides and Related Compounds

*Theoretical applications based on structural analogs.

Critical Analysis of Contradictions and Limitations

- Luminescence Quenching : highlights nitro-free mtbm ligands as superior for luminescence, suggesting this compound may underperform in photonic roles .

- Synthetic Complexity : The multi-step synthesis of nitrophenyl intermediates () implies challenges in scaling this compound production .

- Substituent Position : emphasizes that substituent position (e.g., 2- vs. 5- on furans) affects compound identity and stability , underscoring the importance of para-substitution in this compound’s electronic profile.

Q & A

Q. What are the optimal synthetic routes for preparing sodium tris(4-nitrophenyl)methanide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic aromatic substitution or condensation reactions involving 4-nitrophenyl precursors. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) enhance reaction kinetics but may degrade nitro groups .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of nitroaromatic intermediates .

- Stoichiometry : A 3:1 molar ratio of 4-nitrophenyl precursor to sodium methanide ensures complete substitution .

Yield optimization requires monitoring via TLC or HPLC, with purification by recrystallization or column chromatography.

Q. How can this compound be characterized structurally and functionally?

- Spectroscopic analysis : Use -NMR to confirm aromatic proton environments and -NMR to verify nitrophenyl substitution patterns .

- X-ray crystallography : Single-crystal diffraction resolves spatial arrangement of nitro groups and sodium coordination .

- Electrochemical profiling : Cyclic voltammetry identifies redox-active nitro groups, with peaks near -0.5 V (vs. Ag/AgCl) .

Q. What buffer systems are compatible with this compound in enzymatic or catalytic studies?

this compound is stable in:

- Tris-based buffers (pH 7.5–8.5) : Tris-HCl provides buffering capacity for enzymatic assays, avoiding interference with nitro group reactivity .

- Low-ionic-strength solutions : Sodium citrate (50 mM, pH 5.5) minimizes aggregation in catalytic studies .

Avoid high concentrations of divalent cations (e.g., Mg), which may precipitate the compound .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-nitrophenyl groups influence reactivity in cross-coupling reactions?

The electron-withdrawing nitro groups enhance electrophilicity at the methanide center, facilitating nucleophilic attacks. However, steric hindrance from three bulky nitrophenyl groups can limit accessibility:

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with varying nucleophiles (e.g., thiols, amines) .

- DFT calculations : Model charge distribution and transition states to predict regioselectivity .

Contradictions between computational and experimental data may arise from solvent effects or unaccounted intermediates .

Q. What strategies resolve discrepancies in catalytic activity data across different experimental setups?

- Control experiments : Compare activity in aerobic vs. inert atmospheres to assess oxygen sensitivity .

- Normalization : Express turnover numbers (TON) relative to sodium ion concentration to account for variability in sodium methanide dissociation .

- Error analysis : Quantify uncertainties from instrumental drift (e.g., pH fluctuations in Tris buffers) using triplicate measurements .

Q. How does this compound interact with biomolecules, and what are the implications for toxicity studies?

- Protein binding assays : Use fluorescence quenching or ITC to measure affinity for serum albumin (e.g., BSA), noting nitro group-dependent hydrophobic interactions .

- Cytotoxicity profiling : Conduct MTT assays in HEK293 or HepG2 cells, correlating IC values with nitro group reduction potential .

Contradictory results may stem from differences in cell membrane permeability or metabolic activity .

Methodological Guidelines

Q. Designing experiments to probe photostability under varying light conditions

- Light sources : Expose solutions to UV (254 nm) vs. visible light (450 nm) to assess nitro group degradation .

- Analytical methods : Monitor absorbance at 400 nm (characteristic of nitroaromatic π→π* transitions) over time .

- Data presentation : Tabulate half-life () values under each condition, with error bars representing SEM (Table 1) .

Table 1 : Photodegradation kinetics of this compound

| Light Source | Intensity (mW/cm²) | (hours) | SEM |

|---|---|---|---|

| UV (254 nm) | 10 | 2.3 | 0.2 |

| Visible (450 nm) | 50 | 48.1 | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.